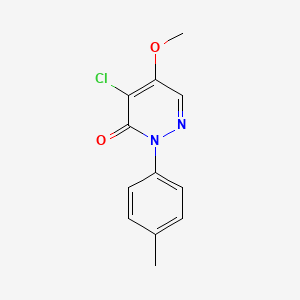

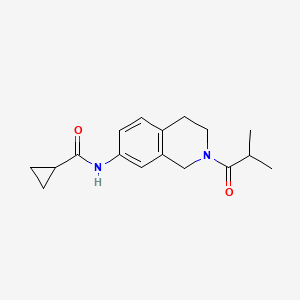

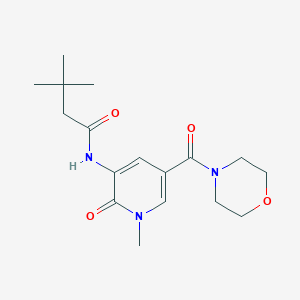

![molecular formula C20H20N2O2S B2511365 3-methoxy-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide CAS No. 896609-05-5](/img/structure/B2511365.png)

3-methoxy-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3-methoxy-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide" is a structurally complex molecule that is likely to be of interest in the field of medicinal chemistry due to the presence of a benzamide moiety, which is a common feature in many bioactive compounds. The molecule contains a thiazole ring, a common structural motif in many pharmaceuticals, which is known to interact with various biological targets. The methoxy and methyl groups present on the benzene rings may influence the compound's binding affinity and selectivity towards biological targets.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, the synthesis of 4-ethylamino-3-(2-hydroxyethoxy)-N-[5-(3-trifluoromethylbenzyl)thiazol-2-yl]benzamide, a potent stearoyl-CoA desaturase-1 inhibitor, involved optimization of a hit-to-lead effort, resulting in a compound with sub-nanomolar IC50 values in murine and human assays . Although the exact synthetic route for "3-methoxy-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide" is not provided, similar synthetic strategies could potentially be employed, such as the use of a benzylthiazol moiety as a key intermediate.

Molecular Structure Analysis

The molecular structure of related benzamide derivatives has been characterized using techniques such as X-ray single crystal diffraction and density functional theory (DFT) calculations . These studies provide insights into the conformational flexibility and electronic properties of the molecules, which are crucial for understanding their interaction with biological targets. The molecular geometry and vibrational frequencies obtained from these studies are in good agreement with experimental data, suggesting that similar methods could be applied to analyze the molecular structure of "3-methoxy-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide".

Chemical Reactions Analysis

The reactivity of benzamide derivatives can be influenced by the substituents on the benzene rings and the presence of the thiazole moiety. For example, the Diels-Alder reaction has been used to synthesize related compounds, indicating that the benzamide moiety can participate in cycloaddition reactions . Additionally, the presence of electron-donating or withdrawing groups can affect the chemical reactivity of the molecule, which could be explored through various organic synthesis reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. Theoretical calculations, such as those performed using DFT, can predict properties like HOMO and LUMO energies, molecular electrostatic potential (MEP), and non-linear optical properties . These properties are important for understanding the pharmacokinetic and pharmacodynamic profiles of the compound. Antioxidant properties of similar molecules have been determined using assays like the DPPH free radical scavenging test, which could also be relevant for "3-methoxy-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide" .

Scientific Research Applications

Neuroleptic Activity : Benzamides of N,N-disubstituted ethylenediamines, including compounds structurally similar to the one , have been designed and synthesized as potential neuroleptics. These compounds were evaluated for their inhibitory effects on apomorphine-induced stereotyped behavior in rats, showing a good correlation between structure and activity, suggesting potential applications in the treatment of psychosis due to their potent drug activity with few side effects (Iwanami et al., 1981).

Acetylcholinesterase Inhibition : Compounds with thiazole and benzisoxazole structures have been evaluated as reversible inhibitors of acetylcholinesterase (AChE), a key enzyme involved in neurotransmitter breakdown. Although in vivo studies in mice demonstrated good blood-brain permeability, the distribution was uniform across brain regions, indicating the need for further optimization for targeted AChE inhibition in the brain (Brown-Proctor et al., 1999).

Metabolic Pathway Identification : The metabolism of nephro- or hepatotoxic thiazoles was examined to identify ring cleavage products, providing insights into the formation of toxic metabolites from thiazole compounds. This study is crucial for understanding the metabolic pathways and potential toxicities associated with thiazole-based compounds (Mizutani et al., 1994).

Dopamine D3 Receptor Affinity : Modifications of benzamide compounds, including those with thiazole structures, have led to the identification of high-affinity ligands for the dopamine D3 receptor. These compounds exhibit high selectivity over other receptors, highlighting their potential as therapeutic agents for neurological conditions (Leopoldo et al., 2002).

Glucokinase Activation for Diabetes Treatment : Heteroaryl-containing benzamide derivatives have been synthesized and evaluated for their ability to activate glucokinase, an enzyme involved in glucose metabolism. These compounds, including thiazole derivatives, have shown potential in reducing blood glucose levels without causing hypoglycemia, suggesting applications in the treatment of type 2 diabetes (Park et al., 2014).

properties

IUPAC Name |

3-methoxy-N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O2S/c1-14-6-8-15(9-7-14)20-22-17(13-25-20)10-11-21-19(23)16-4-3-5-18(12-16)24-2/h3-9,12-13H,10-11H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNXDKLVLZRZWRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methoxy-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

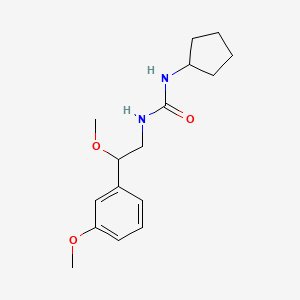

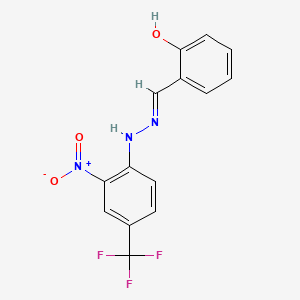

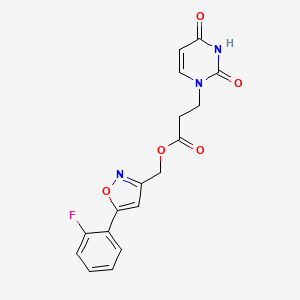

![3-[(4-fluorobenzyl)sulfanyl]-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2511283.png)

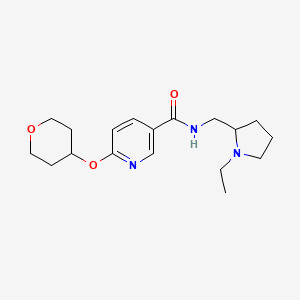

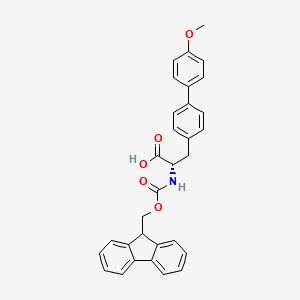

![Methyl 3-[(3-methoxynaphthalene-2-carbonyl)amino]-5-phenylthiophene-2-carboxylate](/img/structure/B2511286.png)

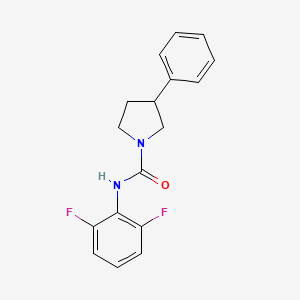

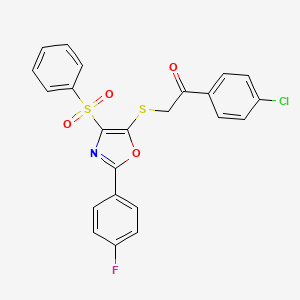

![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B2511295.png)

![3-{[(4-Acetylphenyl)sulfonyl]amino}propanoic acid](/img/structure/B2511304.png)